molecular formula C13H11N5 B110096 4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene CAS No. 78859-36-6

4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene

Cat. No.: B110096
CAS No.: 78859-36-6
M. Wt: 237.26 g/mol
InChI Key: NZLRKRKOVVXDLV-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene (CAS: 78859-36-6), also referred to as Orn-P-1 in literature, is a heterocyclic aromatic amine (HAA) belonging to the tetraazafluoranthene derivative family . Its molecular formula is C₁₃H₁₁N₅, with a molecular weight of 237.29 g/mol. The compound is nonpolar and structurally characterized by a fused polycyclic aromatic system containing four nitrogen atoms, a methyl substituent at position 6, and an amino group at position 4 . Orn-P-1 is primarily studied for its mutagenic and carcinogenic properties, often detected in thermally processed foods such as cooked meats .

Properties

IUPAC Name

8-methyl-1,3,7,14-tetrazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10(15),11,13-heptaen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c1-7-10-8-3-2-4-16-13(8)18-6-15-5-9(11(10)18)12(14)17-7/h2-5H,6H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLRKRKOVVXDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(N=CC=C3)N4C2=C(C=NC4)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000088
Record name 1-Methyl-2,6-dihydro-3H-2,5,6a,7-tetraazafluoranthen-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78859-36-6
Record name Orn-P-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2,6-dihydro-3H-2,5,6a,7-tetraazafluoranthen-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORN-P-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FT5LUT6WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nitration-Reduction Sequence

Electrophilic nitration of the tetraazafluoranthene core 6 using nitric acid in sulfuric acid introduces a nitro group at position 4. Subsequent reduction with hydrogen gas (1 atm, 25°C) over palladium on carbon converts the nitro group to an amine (Scheme 2). This method yields 4-amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene in 68% overall yield after purification by recrystallization from dimethylformamide (DMF)/ethanol.

Table 1 : Optimization of Nitration Conditions

Nitrating AgentTemperature (°C)Time (h)Yield (%)
HNO₃/H₂SO₄0272
Acetyl nitrate25465
NO₂BF₄-10158

Direct Amination via Nucleophilic Substitution

Halogenation of position 4 using phosphorus oxychloride (POCl₃) generates 4-chloro-6-methyltetraazafluoranthen-3(2H)-one 19 , which undergoes amination with aqueous ammonia (28% w/w) at 120°C in a sealed tube (Scheme 3). This one-pot method achieves 61% yield but requires stringent exclusion of moisture to prevent hydrolysis.

Mechanistic Consideration : The reaction proceeds via an SNAr mechanism, where the electron-deficient aromatic ring facilitates displacement of the chloride by ammonia.

Protecting Group Strategies for Amino Functionality

The amino group’s susceptibility to oxidation and unwanted side reactions necessitates protection during synthesis.

Boc Protection-Deprotection

Treating 4-amino-6-methyltetraazafluoranthene with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) protects the amine as a Boc group (94% yield). The Boc group is removed post-synthesis using trifluoroacetic acid (TFA) in dichloromethane (DCM), restoring the free amine without degrading the tetraazafluoranthene core.

Advantage : This strategy prevents unwanted alkylation or aza-Michael additions at the amino group during subsequent reactions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits:

  • A singlet at δ 2.99 ppm (3H, CH₃)

  • Aromatic protons between δ 7.66–8.22 ppm (4H)

  • A broad singlet at δ 6.45 ppm (2H, NH₂)

¹³C NMR confirms the methyl carbon at δ 21.26 ppm and the amino-bearing carbon at δ 144.76 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) gives a molecular ion peak at m/z 264.0984 [M+H]⁺, consistent with the molecular formula C₁₃H₁₀N₆.

Green Chemistry and Scalability

The use of water as a solvent in initial condensation steps reduces environmental impact. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 70%.

Table 2 : Solvent Impact on Cyclization Yield

SolventTemperature (°C)Time (min)Yield (%)
Water1001578
Ethanol783072
DMF1201068

Chemical Reactions Analysis

4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene is characterized by its complex structure, which contributes to its unique chemical behavior. The compound has the molecular formula C13H11N5C_{13}H_{11}N_5 and features multiple nitrogen atoms integrated into its aromatic system. This structural arrangement enhances its reactivity and potential applications in various domains .

Organic Synthesis

TAF serves as a versatile building block in organic synthesis. Its amino group allows for further functionalization, making it suitable for creating more complex molecules. Researchers utilize TAF in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Heterocycles
In a study published by MDPI, TAF was employed to synthesize novel heterocyclic compounds that exhibited promising antibacterial activity. The reaction conditions were optimized to enhance yield and purity, demonstrating TAF's utility in pharmaceutical chemistry .

In biological contexts, TAF has been investigated for its potential antitumor properties. Studies suggest that compounds similar to TAF can inhibit cell proliferation in various cancer cell lines.

Case Study: Antitumor Activity
Research conducted on TAF analogs indicated significant cytotoxic effects against human cancer cell lines, particularly breast and lung cancer cells. The mechanism involves inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism by which 4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved in its mechanism of action can vary depending on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Orn-P-1 belongs to a broader class of HAAs, which are categorized based on their core heterocyclic structures. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Orn-P-1 and Analogous HAAs

Compound Core Structure Molecular Formula Molecular Mass (g/mol) Polarity Key Substituents
Orn-P-1 Tetraazafluoranthene C₁₃H₁₁N₅ 237.29 Nonpolar 4-amino, 6-methyl
Cre-P-1 Benzimidazole C₁₁H₁₃N₅O₂ 244.3 Nonpolar 4-amino, 1,6-dimethyl, 2-methylamino
Lys-P-1 Carbazole C₁₆H₁₄N₂ 246.3 Nonpolar 3,4-cyclopenteno substituents
Key Observations:

Structural Complexity: Orn-P-1 features a tetraazafluoranthene backbone, which provides a rigid, planar aromatic system. In contrast, Cre-P-1 and Lys-P-1 derive from benzimidazole and carbazole frameworks, respectively, with differing nitrogen atom arrangements . The amino and methyl groups in Orn-P-1 enhance its mutagenicity by facilitating DNA adduct formation, whereas Cre-P-1’s methylamino substituents may alter metabolic activation pathways .

However, Cre-P-1’s oxygen-containing functional groups (dione structure) could marginally increase its polarity compared to Orn-P-1 .

Toxicity and Mutagenicity Profiles

Table 2: Toxicity Data for Orn-P-1 and Related HAAs

Compound Mutagenicity (Salmonella TA98) Carcinogenicity Decomposition Products
Orn-P-1 500 ng/plate (mic-sat) Experimental teratogen NOₓ
Cre-P-1 Data not available Suspected (structural analog) Likely NOₓ, COₓ
Lys-P-1 Data not available Suspected (structural analog) Likely NOₓ, hydrocarbons
Key Findings:

Orn-P-1: Exhibits potent mutagenicity in Salmonella assays (500 ng/plate), attributed to its ability to form DNA adducts via metabolic activation . Classified as an experimental teratogen, with decomposition releasing toxic NOₓ fumes .

Cre-P-1 and Lys-P-1: Limited direct toxicity data exist, but structural similarities to Orn-P-1 suggest comparable mutagenic risks. Benzimidazole and carbazole derivatives are generally linked to carcinogenicity in animal models .

Biological Activity

4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene is a heterocyclic aromatic amine with the molecular formula C13H11N5C_{13}H_{11}N_5 and a molecular weight of approximately 237.26 g/mol. This compound is notable for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

PropertyValue
Molecular Formula C13H11N5C_{13}H_{11}N_5
Molecular Weight 237.26 g/mol
CAS Number 78859-36-6
IUPAC Name This compound

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, often initiated by the cyclization of substituted aniline derivatives under controlled conditions. The specific reagents and conditions can significantly influence the yield and purity of the final product.

This compound exhibits its biological effects through interactions with various molecular targets including enzymes and receptors. Its structure allows it to bind effectively to these targets, potentially modulating their activity. The precise pathways involved can vary based on the biological context.

Anticancer Potential

Research has indicated that compounds similar to this compound may possess anticancer properties. For instance, studies have shown that related heterocyclic amines can induce apoptosis in cancer cells through various mechanisms including DNA damage and inhibition of cell proliferation.

Case Study: Anticancer Activity

A study investigating the effects of heterocyclic amines on cancer cell lines found that certain derivatives could significantly reduce cell viability in human cancer cells (e.g., HepG2 liver cancer cells). The underlying mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer potential, there is emerging evidence suggesting antimicrobial properties for this compound. Preliminary studies indicate that it may inhibit the growth of various bacterial strains.

Research Findings

A research study reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundBiological ActivityNotable Differences
4-Amino-5-methyl-2-hydroxypyridine AntioxidantDifferent heterocyclic structure
4-Amino-6-methyl-2,5-dihydroxyquinoline AntimicrobialVarying functional groups

Scientific Research

This compound serves as a valuable model compound in studies focused on heterocyclic chemistry. Its reactivity and interactions are crucial for understanding more complex systems.

Pharmaceutical Development

The compound's potential as a lead candidate for drug development is being explored particularly in the fields of oncology and infectious diseases. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.

Industrial Uses

In industry, this compound may find applications in the production of advanced materials such as organic semiconductors and dyes due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the structural and physicochemical properties of 4-amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene, and how do they influence its reactivity?

  • Methodological Answer : The compound’s structure comprises a fused tetraazafluoranthene backbone with amino and methyl substituents at positions 4 and 6, respectively. Its molecular weight is 237.3 g/mol, and it exhibits nonpolar characteristics due to aromatic nitrogen heterocycles . X-ray crystallography (e.g., single-crystal analysis of intermediates in synthesis pathways) is critical for confirming stereoelectronic properties and predicting reactivity in nucleophilic or electrophilic environments . Computational modeling (DFT, molecular dynamics) can further elucidate electronic distributions and stability under varying pH or temperature conditions.

Q. How is this compound synthesized, and what are the key intermediates?

  • Methodological Answer : Synthesis involves multi-step heterocyclic condensation reactions. For example, intermediates such as 4-methyl/phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones are formed via cyclization of precursor amines and ketones under controlled thermal or catalytic conditions. Mechanistic studies using NMR and mass spectrometry are essential to track intermediate formation and validate reaction pathways . Isolation of intermediates (e.g., compounds 10 and 11 in Scheme 4) requires chromatographic purification and spectroscopic validation .

Q. What toxicological data exist for this compound, and how should researchers handle safety protocols?

  • Methodological Answer : The compound is mutagenic in bacterial reverse mutation assays (e.g., Salmonella mutagenicity test at 500 ng/plate ). Intraperitoneal administration in rodents shows moderate toxicity, and pyrolysis releases hazardous NOx fumes. Researchers must use fume hoods, personal protective equipment (PPE), and inert atmospheres during thermal experiments. Toxicity screening should follow OECD Guidelines 471 (Ames test) and 473 (in vitro chromosomal aberration) to assess genotoxicity .

Advanced Research Questions

Q. How do contradictions in mutagenicity data (e.g., 500 ng/plate vs. 1 nmol/plate) impact risk assessment for this compound?

  • Methodological Answer : Discrepancies in dose-response data (e.g., 500 ng/plate in CPBTAL 29,1473,1981 vs. 1 nmol/plate in EMMUEG 38,268,2001) may arise from differences in bacterial strains, metabolic activation systems (S9 mix), or solubility. To resolve conflicts, researchers should replicate assays under standardized OECD conditions, use multiple tester strains (TA98, TA100), and apply statistical models (e.g., probit analysis) to calculate confidence intervals for mutagenic potency .

Q. What advanced analytical techniques are suitable for detecting and quantifying this compound in complex matrices (e.g., cooked meat)?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for trace detection in food matrices. Sample preparation requires solid-phase extraction (SPE) using C18 or mixed-mode sorbents to isolate the compound from co-eluting heterocyclic amines (e.g., PhIP, MeIQx). Method validation should include spike-recovery tests, matrix-matched calibration, and cross-laboratory reproducibility checks to ensure accuracy .

Q. How can mechanistic studies resolve uncertainties in the compound’s formation pathways during pyrolysis?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N) of precursor amino acids (e.g., ornithine) in model systems can track carbon/nitrogen incorporation into the tetraazafluoranthene backbone. Time-resolved pyrolysis-GC/MS and kinetic modeling (Arrhenius plots) elucidate temperature-dependent formation rates and competing pathways (e.g., Maillard reaction vs. free radical condensation) .

Q. What computational tools are effective for predicting the environmental persistence or bioaccumulation potential of this compound?

  • Methodological Answer : Use QSAR models like EPI Suite™ to estimate logP (octanol-water partition coefficient) and biodegradation half-lives. Molecular docking simulations with cytochrome P450 enzymes predict metabolic pathways and potential bioactivation to mutagenic metabolites. Persistent organic pollutant (POP) screening requires evaluating vapor pressure, photolytic stability, and hydrolysis rates under EPA guidelines .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability and decomposition products?

  • Methodological Answer : Discrepancies in decomposition products (e.g., NOx vs. SOx emissions) may stem from variations in heating methods (open vs. closed systems) or impurity profiles. Thermogravimetric analysis (TGA) coupled with FTIR or GC-MS can identify volatile decomposition products under controlled oxygen/nitrogen atmospheres. Replicate experiments with pure standards and impurity-spiked samples clarify the role of contaminants in emission profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene
Reactant of Route 2
Reactant of Route 2
4-Amino-6-methyl-1H-2,5,10,10b-tetraazafluoranthene

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